Fmoc-N-amido-PEG11-CH2-aldehyde

Description

Properties

Molecular Formula |

C39H59NO14 |

|---|---|

Molecular Weight |

765.9 g/mol |

IUPAC Name |

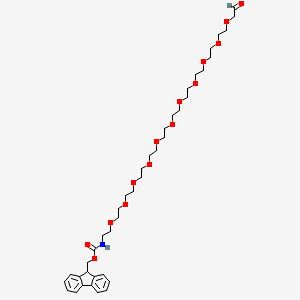

9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C39H59NO14/c41-10-12-44-14-16-46-18-20-48-22-24-50-26-28-52-30-32-53-31-29-51-27-25-49-23-21-47-19-17-45-15-13-43-11-9-40-39(42)54-33-38-36-7-3-1-5-34(36)35-6-2-4-8-37(35)38/h1-8,10,38H,9,11-33H2,(H,40,42) |

InChI Key |

HTZSUMCTSJFHDA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC=O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Fmoc-N-amido-PEG11-CH2-aldehyde

General Synthetic Strategy

The synthesis of this compound typically involves a multi-step process:

Step 1: Preparation of the PEG Backbone

The PEG11 segment is synthesized or obtained with terminal functional groups suitable for further modification, often as a PEG diol or PEG amine derivative.Step 2: Introduction of the Aldehyde Group

The terminal hydroxyl group of PEG11 is converted to an aldehyde functionality, commonly via oxidation methods such as Dess–Martin periodinane oxidation or Swern oxidation. This step requires careful control to prevent overoxidation or degradation.Step 3: Coupling with Fmoc-Protected Amine

The other terminus of the PEG chain is coupled to an Fmoc-protected amine through an amide bond formation, typically using peptide coupling reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or DIC/HOBt (Diisopropylcarbodiimide/1-Hydroxybenzotriazole) in appropriate solvents (e.g., DMF).Step 4: Purification and Characterization

The crude product is purified by chromatographic methods (e.g., preparative HPLC) and characterized by NMR, HPLC-MS, and IR spectroscopy to confirm the presence of the Fmoc group, PEG spacer, and aldehyde moiety.

Specific Synthetic Details

Oxidation to Aldehyde

- Reagents: Dess–Martin periodinane (DMP) is preferred for mild and selective oxidation of primary alcohols to aldehydes without overoxidation to acids.

- Conditions: Reaction is conducted in anhydrous solvents (e.g., dichloromethane) at room temperature, with monitoring by TLC or IR spectroscopy for aldehyde formation.

- Notes: Protection of the amine as Fmoc prior to oxidation is critical to prevent side reactions.

Amide Coupling

- Reagents: Fmoc-protected amine is coupled to the PEG aldehyde precursor using TBTU or DIC/HOBt in the presence of a base such as DIPEA (N,N-Diisopropylethylamine).

- Solvent: DMF or a DMF/DCM mixture is commonly used to ensure solubility of all reactants.

- Temperature: Room temperature to mild heating (25–40°C) for several hours.

- Workup: Reaction mixture is quenched, and the product is isolated by precipitation or chromatography.

Supporting Data and Reaction Monitoring

| Step | Analytical Technique | Purpose | Typical Observations |

|---|---|---|---|

| Oxidation to aldehyde | ATR-IR spectroscopy | Monitor aldehyde C=O stretch (~1720 cm^-1) | Appearance of aldehyde peak confirms oxidation |

| Amide coupling | Kaiser test (ninhydrin assay) | Confirm free amine consumption | Negative test indicates successful coupling |

| Purification | HPLC-MS | Confirm product purity and molecular weight | Single broad peak with expected m/z for protonated and sodiated ions |

| Structural confirmation | ^1H NMR and ^13C NMR | Verify chemical shifts corresponding to Fmoc, PEG, and aldehyde | Peaks consistent with PEG chain, aromatic Fmoc protons, and aldehyde proton |

Comparative Analysis of Related Compounds

| Compound Name | PEG Chain Length | Functional Group | Unique Features | Application Implications |

|---|---|---|---|---|

| Fmoc-N-amido-PEG8-CH2-aldehyde | 8 units | Aldehyde | Shorter PEG chain, higher reactivity | Enhanced reactivity but lower solubility |

| This compound | 11 units | Aldehyde | Balanced solubility and reactivity | Optimal for bioconjugation and drug delivery |

| Fmoc-N-amido-PEG12-CH2-aldehyde | 12 units | Aldehyde | Longer PEG chain, improved solubility | Increased stability in biological media |

| Fmoc-N-amido-PEG11-CH2-ketone | 11 units | Ketone | Less electrophilic than aldehyde | Different conjugation chemistry |

| Fmoc-N-amido-PEG11-carboxylic acid | 11 units | Carboxylic acid | Increased acidity, alternative conjugation | Useful for amide bond formation |

This comparison highlights the unique position of this compound as a versatile linker with balanced properties for selective conjugation and solubility.

Challenges and Considerations in Preparation

- Stability of Aldehyde: Aldehydes are prone to hydration and polymerization; thus, synthesis and purification should minimize exposure to moisture.

- Fmoc Deprotection: The Fmoc group is stable under acidic conditions but requires basic conditions (e.g., 20% piperidine in DMF) for removal. This must be carefully timed to avoid premature deprotection during synthesis.

- Purification: Due to the hydrophilic PEG chain, traditional silica chromatography may be inefficient; reversed-phase HPLC is preferred.

- Yield Optimization: Use of PEG-grafted resins and protecting groups such as Boc on oxazolidine intermediates can improve yields and purity during solid-phase synthesis of related aldehydes.

Summary Table of Preparation Protocol

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1. PEG11 backbone synthesis | Commercial PEG diol or amine | Starting material | High purity PEG required |

| 2. Oxidation to aldehyde | Dess–Martin periodinane, DCM, RT | Convert terminal alcohol to aldehyde | Mild, selective oxidation |

| 3. Amide coupling | Fmoc-protected amine, TBTU or DIC/HOBt, DIPEA, DMF, RT | Attach Fmoc-protected amine to PEG | Efficient coupling with peptide reagents |

| 4. Purification | Preparative HPLC | Isolate pure product | Hydrophilic PEG requires reversed-phase |

| 5. Characterization | NMR, HPLC-MS, IR | Confirm structure and purity | Essential for quality control |

Chemical Reactions Analysis

Types of Reactions

Fmoc-N-amido-PEG11-CH2-aldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The aldehyde group can react with hydrazides and aminooxy groups to form hydrazones and oximes, respectively.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reactions with hydrazides and aminooxy groups typically occur under mild acidic or neutral conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Primary alcohols.

Substitution: Hydrazones and oximes

Scientific Research Applications

Fmoc-N-amido-PEG11-CH2-aldehyde is used in various scientific research applications, including:

Chemistry: Used as a linker in the synthesis of complex molecules.

Biology: Employed in the labeling and crosslinking of biomolecules.

Medicine: Utilized in drug delivery systems to improve solubility and stability.

Industry: Applied in the development of advanced materials and nanotechnology

Mechanism of Action

The mechanism of action of Fmoc-N-amido-PEG11-CH2-aldehyde involves its reactivity towards specific functional groups. The aldehyde group reacts with hydrazides and aminooxy groups to form stable linkages, which are crucial in labeling and crosslinking applications. The Fmoc-protected amine can be deprotected under basic conditions, allowing further conjugation with other molecules .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares Fmoc-N-amido-PEG11-CH2-aldehyde with structurally related PEGylated reagents:

Detailed Analysis

Reactivity and Conjugation Chemistry

Aldehyde vs. Carboxylic Acid :

- This compound reacts with amines under reductive amination (e.g., NaBH3CN) to form stable secondary amines. This is advantageous for conjugating peptides or proteins without pre-activation .

- Compounds like Fmoc-NH-PEG2-CH2COOH require carbodiimide (e.g., EDC) activation for amide bond formation, which may introduce side reactions or require stringent pH control .

Benzaldehyde vs. CH2-aldehyde :

- CHO-Ph-PEG2K-NH-Fmoc (benzaldehyde) exhibits higher electrophilicity due to aromatic ring electron withdrawal, enabling faster Schiff base formation. However, steric bulk may limit accessibility in dense biomolecular environments .

- The CH2-aldehyde in this compound offers a balance between reactivity and steric flexibility, making it suitable for diverse conjugation scenarios .

PEG Length and Solubility

PEG11 vs. Shorter PEGs (PEG2/PEG3) :

- PEG11’s longer chain improves water solubility and reduces aggregation in hydrophobic drug conjugates. It also provides extended spacing (~4.5 nm), critical for PROTACs to engage both target protein and E3 ligase .

- Shorter PEGs (e.g., PEG2 in Fmoc-NH-PEG2-CH2COOH) are optimal for compact conjugates but may lack sufficient solubility for large payloads .

- PEG2000 (CHO-Ph-PEG2K-NH-Fmoc): The ultra-long PEG chain (~45 ethylene oxide units) is ideal for stealth coatings in nanomedicine but may introduce viscosity challenges in solution-based reactions .

Functional Additives

- Fluorescein-PEG-Ph-aldehyde incorporates a fluorescein tag for real-time tracking in cellular imaging. However, the bulky fluorophore may interfere with target binding compared to the minimalist CH2-aldehyde design .

Q & A

Q. What are the key structural features of Fmoc-N-amido-PEG11-CH2-aldehyde, and how do they influence its reactivity in bioconjugation?

The compound comprises three functional domains: (1) an Fmoc (fluorenylmethyloxycarbonyl) group protecting the terminal amine, (2) an 11-unit polyethylene glycol (PEG) spacer, and (3) a reactive aldehyde (-CHO) group. The PEG spacer enhances solubility in aqueous and organic solvents, while the aldehyde enables site-specific conjugation via Schiff base formation or reductive amination. The Fmoc group allows controlled deprotection under mild basic conditions (e.g., piperidine) for sequential functionalization .

Q. What synthetic strategies are employed to prepare this compound?

Synthesis typically involves:

- Step 1: Fmoc protection of the amine group using Fmoc-Cl in a basic medium (e.g., NaHCO₃).

- Step 2: Assembly of the PEG chain via iterative etherification or coupling reactions.

- Step 3: Introduction of the aldehyde group through oxidation of a primary alcohol (e.g., using TEMPO/NaClO) or direct coupling of a pre-functionalized aldehyde-PEG intermediate. Purification is achieved via reversed-phase HPLC or size-exclusion chromatography to remove unreacted PEG precursors .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy (¹H, ¹³C) to confirm PEG chain integrity and aldehyde presence.

- Mass spectrometry (MS) for molecular weight validation (expected [M+H]⁺ ~900–1000 Da).

- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% required for reproducible conjugation).

- FT-IR to verify Fmoc (C=O stretch at ~1700 cm⁻¹) and aldehyde (C=O stretch at ~1720 cm⁻¹) groups .

Advanced Research Questions

Q. How can researchers optimize conjugation efficiency between this compound and amine-bearing biomolecules (e.g., peptides)?

- pH Control: Perform reactions at pH 6.5–7.5 to balance aldehyde reactivity and amine nucleophilicity.

- Reductive Stabilization: Add sodium cyanoborohydride (NaBH₃CN) to stabilize Schiff base intermediates.

- Molar Ratio: Use a 1.5–2.0 molar excess of aldehyde to target amines to account for hydrolysis side reactions.

- Temperature: Conduct reactions at 4°C to minimize PEG chain aggregation .

Q. What experimental design considerations are critical for troubleshooting low conjugation yields?

- Aldehyde Stability: Monitor aldehyde integrity via HPLC after storage; degradation may occur due to oxidation (use antioxidants like BHT) or hydrolysis.

- Competing Reactions: Block free thiols (e.g., with iodoacetamide) to prevent thiazolidine formation.

- PEG Length Impact: Test shorter PEG variants (e.g., PEG4 or PEG8) to reduce steric hindrance with bulky biomolecules .

Q. How do researchers reconcile contradictory data in PEG spacer length effects on conjugate stability?

- Controlled Studies: Compare conjugates with PEG4, PEG8, and PEG11 spacers under identical conditions (pH, temperature).

- Analytical Metrics: Use dynamic light scattering (DLS) for hydrodynamic radius measurement and surface plasmon resonance (SPR) for binding affinity analysis.

- Case Example: Longer PEG chains (e.g., PEG11) may enhance solubility but reduce target binding due to increased flexibility, as observed in antibody-drug conjugate studies .

Q. What methodologies validate the site-specificity of this compound in protein modification?

- Tryptic Digestion + LC-MS/MS: Identify modified lysine residues by comparing peptide fragments before/after conjugation.

- Competitive Assays: Co-incubate with non-target proteins (e.g., BSA) to confirm selectivity for the intended amine group.

- Fluorescence Quenching: Label the aldehyde with a fluorophore and measure quenching upon target binding .

Methodological Best Practices

Q. How should researchers design a stepwise deprotection strategy for this compound in multi-step syntheses?

- Deprotection Conditions: Treat with 20% piperidine in DMF (2 × 5 min) to remove Fmoc without cleaving the PEG-aldehyde bond.

- Intermediate Characterization: Use MALDI-TOF MS after each deprotection step to confirm mass loss (~222 Da, corresponding to Fmoc removal).

- Compatibility Check: Ensure subsequent reactions (e.g., click chemistry) do not degrade the aldehyde group .

Q. What quality control protocols are essential for batch-to-batch reproducibility?

- Critical Quality Attributes (CQAs): Define thresholds for purity (≥95%), aldehyde content (quantified via hydroxylamine titration), and endotoxin levels (<0.1 EU/mg).

- Stability Studies: Store aliquots at –20°C under argon; test reactivity monthly via model conjugation assays (e.g., with glycine methyl ester) .

Data Interpretation and Reporting

Q. How should researchers address discrepancies between theoretical and observed molecular weights in MS data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.